molecular formula C22H17ClN6O B288931 5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methyl-1H-pyrazole-4-carbonitrile

5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methyl-1H-pyrazole-4-carbonitrile

Katalognummer B288931
Molekulargewicht: 416.9 g/mol
InChI-Schlüssel: ADAKRUWZORAKHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methyl-1H-pyrazole-4-carbonitrile, also known as CP-690,550, is a small molecule drug that has shown potential in treating autoimmune diseases. It was first discovered by Pfizer in 2003 and has since been extensively studied for its therapeutic properties.

Wirkmechanismus

5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methyl-1H-pyrazole-4-carbonitrile works by selectively inhibiting the activity of JAK3, which is primarily expressed in immune cells. By doing so, it blocks the downstream signaling of cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). This leads to a reduction in the activity of T cells and B cells, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methyl-1H-pyrazole-4-carbonitrile has been shown to reduce the levels of various cytokines and chemokines in the serum of patients with autoimmune diseases. It also reduces the number of T cells and B cells in the peripheral blood and lymphoid tissues. Additionally, it has been shown to reduce the infiltration of immune cells into affected tissues, leading to a reduction in inflammation and tissue damage.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methyl-1H-pyrazole-4-carbonitrile is its selectivity for JAK3, which reduces the risk of off-target effects. It also has a relatively long half-life, which allows for once-daily dosing. However, one of the limitations of 5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methyl-1H-pyrazole-4-carbonitrile is its potential to increase the risk of infections due to its immunosuppressive effects. It also has the potential to cause liver toxicity and other adverse effects.

Zukünftige Richtungen

Future research on 5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methyl-1H-pyrazole-4-carbonitrile could focus on its potential in treating other autoimmune diseases such as multiple sclerosis and lupus. It could also be studied in combination with other immunomodulatory agents to enhance its therapeutic efficacy. Additionally, further studies could be conducted to investigate the long-term safety and efficacy of 5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methyl-1H-pyrazole-4-carbonitrile in patients with autoimmune diseases.

Synthesemethoden

The synthesis of 5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methyl-1H-pyrazole-4-carbonitrile involves a series of chemical reactions starting from commercially available reagents. The key steps involve the formation of the pyrimidine and pyrazole rings, followed by the introduction of the chloro and methyl groups. The final product is obtained by reacting the intermediate with a nitrile group.

Wissenschaftliche Forschungsanwendungen

5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methyl-1H-pyrazole-4-carbonitrile has been extensively studied for its potential in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the activity of Janus kinase (JAK), which is involved in the signaling pathways of various cytokines that play a role in autoimmune diseases.

Eigenschaften

Molekularformel

C22H17ClN6O

Molekulargewicht

416.9 g/mol

IUPAC-Name

5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methylpyrazole-4-carbonitrile

InChI

InChI=1S/C22H17ClN6O/c1-13-10-16(23)8-9-18(13)30-20-11-19(29-21(25)17(12-24)14(2)28-29)26-22(27-20)15-6-4-3-5-7-15/h3-11H,25H2,1-2H3

InChI-Schlüssel

ADAKRUWZORAKHS-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)OC2=NC(=NC(=C2)N3C(=C(C(=N3)C)C#N)N)C4=CC=CC=C4

Kanonische SMILES

CC1=C(C=CC(=C1)Cl)OC2=NC(=NC(=C2)N3C(=C(C(=N3)C)C#N)N)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.